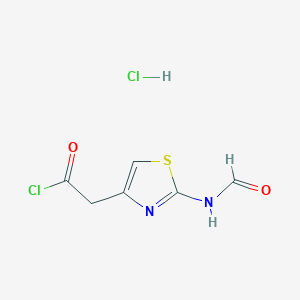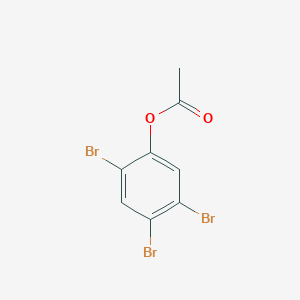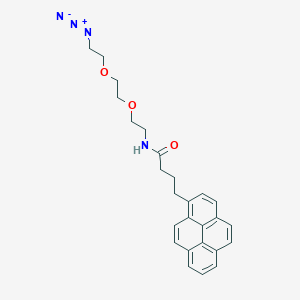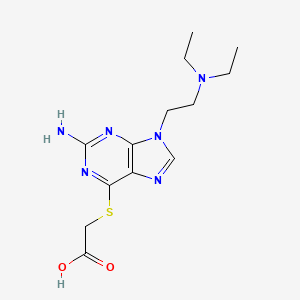
Yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yl)thio)acetic acid: is a compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a thio group (-SH) attached to an acetic acid moiety. This compound is known for its unique chemical properties and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reaction with Acetic Anhydride and Hydrogen Sulfide: One common method for preparing Yl)thio)acetic acid involves the reaction of acetic anhydride with hydrogen sulfide.
Phosphorus Pentasulfide Method: Another method involves the reaction of glacial acetic acid with phosphorus pentasulfide, followed by distillation to obtain this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Yl)thio)acetic acid can undergo oxidation reactions to form sulfonic acids.
Reduction: The compound can be reduced to form thiols, which are useful intermediates in organic synthesis.
Substitution: this compound can participate in substitution reactions, where the thio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products:
- Various substituted derivatives from substitution reactions.
Sulfonic acids: from oxidation.
Thiols: from reduction.
Applications De Recherche Scientifique
Chemistry: Yl)thio)acetic acid is used as a building block in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials .
Biology: In biological research, this compound is used to study the effects of thio groups on biological systems. It is also used in the synthesis of biologically active molecules .
Industry: this compound is used in the production of dyes, fungicides, and other industrial chemicals. Its reactivity with various substrates makes it a versatile compound in industrial applications .
Mécanisme D'action
The mechanism of action of Yl)thio)acetic acid involves its interaction with molecular targets through its thio group. This group can form covalent bonds with various biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Thioacetic acid: Similar in structure but lacks the additional functional groups present in Yl)thio)acetic acid.
Thiazole derivatives: These compounds share the thio group but have different ring structures and properties.
Thiophene derivatives: Similar sulfur-containing compounds with different aromatic ring structures.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its versatility in scientific research and industrial applications set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C13H20N6O2S |
|---|---|
Poids moléculaire |
324.40 g/mol |
Nom IUPAC |
2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H20N6O2S/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17) |
Clé InChI |
QYTOGPUSMCMAMH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



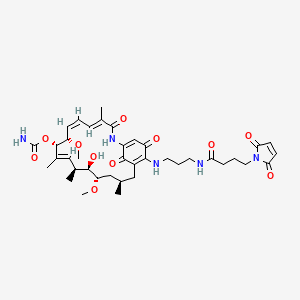
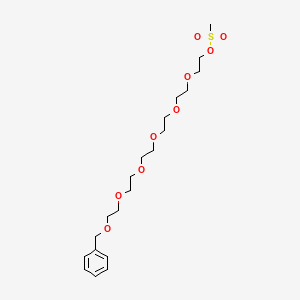
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![methyl (3aR,6S,8aS)-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B11827256.png)
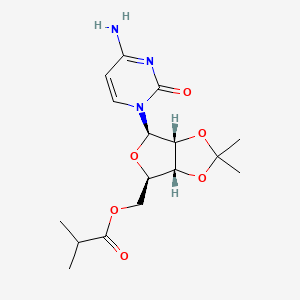

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![Ethyl 3'-hydroxy-4'-oxo-2,3,4',5,6,6',7',8'-octahydrospiro[pyran-4,9'-pyrido[1,2-a]pyrimidine]-2'-carboxylate](/img/structure/B11827279.png)
